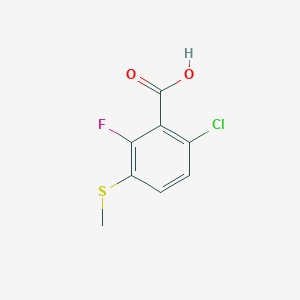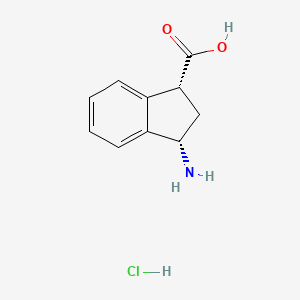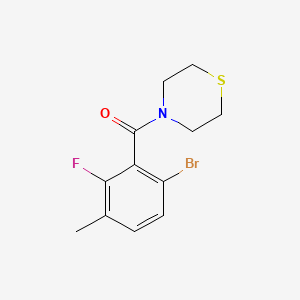
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13BrFNOS and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Métodos De Preparación
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves several steps. One common synthetic route includes the reaction of 6-bromo-2-fluoro-3-methylphenylboronic acid with thiomorpholine in the presence of a palladium catalyst . The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The thiomorpholino group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, leading to increased potency . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone can be compared with other similar compounds, such as:
(3-Bromo-6-chloro-2-fluorophenyl)(thiomorpholino)methanone: This compound has a similar structure but with a chlorine atom instead of a methyl group.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: This compound has a methoxy group instead of a thiomorpholino group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: This compound has an iodine atom instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H13BrFNOS |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
(6-bromo-2-fluoro-3-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNOS/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
Clave InChI |
JHOPSVFBQPAGNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCSCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
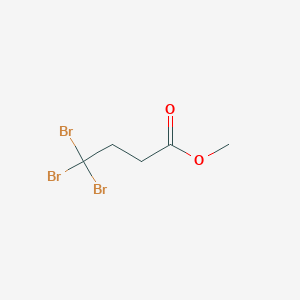
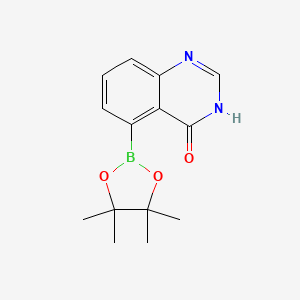
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

